Product packaging for 5-Chloro-4-phenyl-1,2,3-thiadiazole(Cat. No.:CAS No. 53646-00-7)

5-Chloro-4-phenyl-1,2,3-thiadiazole

Cat. No.: B1303180
CAS No.: 53646-00-7
M. Wt: 196.66 g/mol
InChI Key: SQCPDDVZJOHPAZ-UHFFFAOYSA-N
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Description

5-Chloro-4-phenyl-1,2,3-thiadiazole (CAS Registry Number: 53646-00-7) is an aromatic heterocyclic compound with the molecular formula C8H5ClN2S and a molecular weight of 196.65 g/mol . It features a five-membered ring comprising one sulfur atom and two nitrogen atoms . This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. Compounds based on the 1,2,3-thiadiazole scaffold are investigated for a wide spectrum of biological activities. Research indicates potential applications in the development of agrochemicals, with some derivatives exhibiting fungicidal and plant-activating properties, as documented in patents for protecting crops like rice and tobacco . The structure is also of significant interest in pharmaceutical research, where various thiadiazole isomers are explored for their antimicrobial, anticancer, and anticonvulsant potential . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet (SDS) and handle the material adhering to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2S B1303180 5-Chloro-4-phenyl-1,2,3-thiadiazole CAS No. 53646-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCPDDVZJOHPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377063
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
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Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53646-00-7
Record name 5-Chloro-4-phenyl-1,2,3-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53646-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-phenyl-1,2,3-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 4 Phenyl 1,2,3 Thiadiazole

Ring System Reactivity and Fragmentation

The 1,2,3-thiadiazole (B1210528) ring is known for its susceptibility to cleavage and fragmentation under various conditions, leading to the formation of highly reactive intermediates.

Thermal and Photochemical Transformations (e.g., Nitrogen Extrusion and Thiirene (B1235720) Formation)

Upon thermal or photochemical stimulation, 1,2,3-thiadiazoles, including the 5-chloro-4-phenyl derivative, can undergo extrusion of molecular nitrogen. acs.orge-bookshelf.de This process is a key step in the formation of transient and highly reactive thiirene species. acs.orgresearchgate.net The denitrogenation can be induced by high temperatures or irradiation. researchgate.net The initial step often involves the cleavage of the S-N¹ bond, leading to a ring-opened α-diazothione intermediate. researchgate.net Subsequent loss of nitrogen from this intermediate can generate a range of reactive species, including the aforementioned thiirene. The photochemical formation of thiirene and thioketene (B13734457) from 1,2,3-thiadiazoles with phenyl substituents has been studied using time-resolved spectroscopy. acs.org

Reactions with Strong Bases Leading to Ring Cleavage (e.g., Formation of Alkynethiolates)

The reaction of 1,2,3-thiadiazoles with strong bases, such as organolithium compounds or potassium t-butoxide, is a well-established method for cleaving the thiadiazole ring. researchgate.net This reaction typically results in the evolution of nitrogen and the formation of alkali metal alkynethiolates. researchgate.net For 4-monosubstituted 1,2,3-thiadiazoles, this decomposition in the presence of a base to yield alkynethiolates is a known characteristic. tandfonline.com In the case of 5-chloro-4,5-disubstituted 1,2,3-thiadiazoles, organometallic reagents like n-butyllithium can attack the sulfur atom, leading to the loss of nitrogen and the formation of an alkyne sulfide. tandfonline.com The ring cleavage process is believed to occur in concert with the departure of the substituent at the 5-position. tandfonline.com

Substituent-Directed Reactions on the Thiadiazole Core

The substituents on the 1,2,3-thiadiazole ring, namely the chloro and phenyl groups, play a crucial role in directing the molecule's reactivity.

Electrophilic Aromatic Substitution on the Phenyl Moiety

While the phenyl group of 4-phenyl-1,2,3-thiadiazole (B1662399) can undergo electrophilic aromatic substitution, the specific reactions for the 5-chloro derivative are not extensively detailed in the provided search results. However, the reactivity of the phenyl ring is a general feature of such compounds.

Nucleophilic Substitution Reactions at the 5-Position of the Thiadiazole Ring

The chlorine atom at the 5-position of the thiadiazole ring is susceptible to nucleophilic substitution. rsc.orgnih.gov The electron-withdrawing nature of the thiadiazole ring makes the C5 carbon atom electron-deficient and thus a prime target for nucleophiles. rsc.orgnih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. tandfonline.comrsc.orgkuleuven.be For instance, 5-halo-1,2,3-thiadiazoles react with arylenediamines and aliphatic diamines to form a range of new heterocyclic systems. rsc.orgkuleuven.bersc.orgnih.gov The reactivity of the 5-position towards nucleophilic attack can be influenced by the nature of the substituent at the 4-position. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions at the 5-Position

Reactant Nucleophile Product Type Reference
5-Halo-1,2,3-thiadiazoles Arylenediamines Fused 1,3,6-thiadiazepines rsc.orgkuleuven.be
5-Halo-1,2,3-thiadiazoles Aliphatic diamines Fused thiadiazepine and thiadiazocine ring systems rsc.orgnih.gov
5-Chloro-1,2,3-thiadiazoles Alkoxides, phenoxides, thiophenoxides 5-Alkoxy-, 5-phenoxy-, or 5-thio-substituted 1,2,3-thiadiazoles tandfonline.com

Metalation and Subsequent Derivatization at the 4-Position

The hydrogen atom at the 4-position of the 1,2,3-thiadiazole ring can be abstracted by strong bases, leading to metalation. For example, 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium can be formed by treating 5-phenyl-1,2,3-thiadiazole (B107965) with methyl- or phenyllithium. researchgate.net This organolithium intermediate can then be reacted with electrophiles, such as methyl iodide, to introduce new substituents at the 4-position, yielding compounds like 4-methyl-5-phenyl-1,2,3-thiadiazole. researchgate.net This demonstrates the potential for derivatization at this position, allowing for the synthesis of a variety of substituted 1,2,3-thiadiazoles. uow.edu.aumq.edu.au

Exocyclic Functional Group Modifications

The primary site for exocyclic functional group modification on 5-Chloro-4-phenyl-1,2,3-thiadiazole is the chlorine atom at the 5-position. This halogen is susceptible to nucleophilic substitution, serving as a gateway for the synthesis of various derivatives. While specific examples like the bromination of an exocyclic methylene (B1212753) group are not prominently documented for this particular compound in the reviewed literature, the substitution of the C5-chloro atom is a well-established transformation.

Reactions with nucleophiles such as amines can lead to the formation of 5-amino-1,2,3-thiadiazole derivatives. Research on analogous 5-halo-1,2,3-thiadiazoles demonstrates that reactions with aliphatic diamines, for instance, proceed via a sequence of reactions. rsc.orgnih.govrsc.org This process typically involves an initial substitution of the halogen, which can be followed by more complex rearrangements and subsequent reactions. rsc.org The use of a base like triethylamine (B128534) can promote these transformations. rsc.org

Table 1: Examples of Nucleophilic Substitution on the 5-Halo-1,2,3-thiadiazole Ring This table is illustrative of the general reactivity of the 5-halo-1,2,3-thiadiazole scaffold based on available literature.

ReactantNucleophileProduct TypeConditions
5-Halo-1,2,3-thiadiazole-4-carboxylateEthylenediamine1,3,6-Thiadiazepine derivativeRefluxing ethanol (B145695)
5-Halo-1,2,3-thiadiazolesAliphatic diaminesbis(1,2,3-triazolyl-1,2,3-thiadiazolyl)sulfidesPolar solvents, base
5-Halo-1,2,3-thiadiazolesMonoamines5-(N-alkyl)amino-1,2,3-thiadiazoleBase to trap HBr

Reaction Kinetics and Mechanistic Pathways

Detailed quantitative reaction kinetics for this compound are not extensively reported in the available literature. However, mechanistic pathways for the transformation of 5-halo-1,2,3-thiadiazoles have been investigated, providing insight into their chemical behavior.

A significant mechanistic pathway involves the reaction with nucleophiles, particularly amines. This process can be more complex than a simple substitution. For reactions with aliphatic and aromatic diamines, a multi-step sequence has been proposed. rsc.orgkuleuven.be

Nucleophilic Substitution : The initial step is the substitution of the chlorine atom at the C5 position by the amine nucleophile.

Dimroth Rearrangement : The resulting 5-amino-1,2,3-thiadiazole can undergo a Dimroth rearrangement, a common isomerization of N-substituted 1,2,3-triazoles and related heterocycles. This rearrangement leads to a 1,2,3-triazole-5-thiolate intermediate. rsc.org

Further Reaction/Cyclization : The newly formed thiolate is a potent nucleophile and can react further. For example, it can attack a second molecule of the starting 5-halo-1,2,3-thiadiazole to form sulfide-linked dimers or undergo intramolecular cyclization if another electrophilic site is available. rsc.orgnih.govkuleuven.be

Another potential mechanistic pathway for 1,2,3-thiadiazoles involves ring-opening to a highly reactive thioketene intermediate upon treatment with a base. nih.gov This thioketene can then react with available nucleophiles. For example, a study on 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole showed it undergoes ring opening to a thioketene, which then reacts with nucleophiles to form thioacetic acid derivatives that can subsequently cyclize. nih.gov This highlights the inherent reactivity of the 1,2,3-thiadiazole ring itself under certain conditions.

The specific pathway followed is highly dependent on the reaction conditions, such as the solvent, temperature, and the nature of the nucleophile and substituents on the thiadiazole ring. rsc.org For instance, polar solvents and the presence of a base generally facilitate all steps of the substitution and rearrangement sequence. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Chloro 4 Phenyl 1,2,3 Thiadiazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific chemical environments of the hydrogen and carbon atoms within 5-Chloro-4-phenyl-1,2,3-thiadiazole.

The ¹H NMR spectrum of this compound is characterized by the signals originating from the protons of the phenyl group. Due to the substitution pattern, these protons typically appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic effects of the chloro-substituted thiadiazole ring.

For analogous 4-phenyl-1,2,3-triazole systems, the aromatic protons are observed in the range of 7.3 to 7.9 ppm. Specifically, for 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole, the phenyl protons appear as multiplets between δ 7.31-7.46 ppm and δ 7.83-7.85 ppm. researchgate.net In the case of this compound, the protons of the phenyl ring are expected to resonate in a similar downfield region, typically between δ 7.40 and 7.90 ppm, appearing as a multiplet integrating to five protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Functional GroupChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl Protons7.40 - 7.90Multiplet (m)5H

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The spectrum for this compound will display distinct signals for the two carbons of the thiadiazole ring and the six carbons of the phenyl group. The chemical shifts are spread over a wide range, which minimizes signal overlap. guidechem.com

The carbons of the 1,2,3-thiadiazole (B1210528) ring are characteristically deshielded. The C4 carbon, bonded to the phenyl group, and the C5 carbon, bonded to the chlorine atom, will have unique chemical shifts. For comparison, in related 1,2,4-thiadiazole (B1232254) derivatives, the carbon atom attached to a chlorine atom (C-Cl) can resonate as far downfield as δ 168.2 ppm, while the carbon attached to the sulfur atom (C-S) appears around δ 155.7 ppm. mdpi.com The phenyl carbons typically resonate in the δ 125-140 ppm range, with the ipso-carbon (the carbon directly attached to the thiadiazole ring) showing a distinct shift from the ortho, meta, and para carbons. mdpi.comnih.gov Carbonyl carbons in similar heterocyclic systems can be observed at even further downfield shifts, between 170-220 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)
C4 (Thiadiazole)sp²140 - 150
C5 (Thiadiazole)sp²150 - 165
C-ipso (Phenyl)sp²130 - 135
C-ortho/meta (Phenyl)sp²128 - 132
C-para (Phenyl)sp²125 - 129

To unequivocally confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. nih.govcdnsciencepub.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the phenyl ring, showing correlations between adjacent ortho, meta, and para protons. This helps to trace the connectivity of the protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would definitively link the signals of the phenyl protons to their corresponding phenyl carbon signals observed in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity between the phenyl substituent and the thiadiazole ring. It reveals correlations between atoms separated by two or three bonds. Key expected correlations for this compound would include:

Correlations from the ortho-protons of the phenyl ring to the C4 and ipso-carbon of the thiadiazole and phenyl rings, respectively.

Correlations from the ipso-carbon of the phenyl ring to the ortho-protons of the phenyl ring and potentially to the C5 carbon of the thiadiazole ring. These long-range correlations provide unambiguous proof of the substitution pattern. nih.gov

Vibrational Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. researchgate.net The analysis of these bands helps to identify the functional groups present. nih.govresearchgate.net

Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring.

C=N and N=N Stretching: The stretching vibrations of the C=N and N=N bonds within the 1,2,3-thiadiazole ring are expected in the 1650-1500 cm⁻¹ range. For some 1,3,4-thiadiazole (B1197879) derivatives, the C=N stretch is seen around 1595-1622 cm⁻¹. cdnsciencepub.comukim.mk

Ring Vibrations: Skeletal vibrations of the thiadiazole ring often appear in the 1400-1000 cm⁻¹ region.

C-S Stretching: The C-S bond vibration is typically found in the 800-600 cm⁻¹ range. For a related 1,2,4-thiadiazole, a C-S stretch is noted at 680 cm⁻¹. mdpi.com

C-Cl Stretching: The absorption for the C-Cl bond is expected in the lower frequency region, generally between 800-550 cm⁻¹. A peak at 550 cm⁻¹ is attributed to the C-Cl stretch in 5-chloro-3-phenyl-1,2,4-thiadiazole. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Phenyl Ring> 3000
C=C Stretch (Aromatic)Phenyl Ring1600 - 1450
C=N / N=N StretchThiadiazole Ring1650 - 1500
Ring Skeletal VibrationsThiadiazole Ring1400 - 1000
C-S StretchThiadiazole Ring800 - 600
C-Cl StretchChloro Group800 - 550

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to symmetric, non-polar bonds. For this compound, Raman spectra would be useful for observing the symmetric vibrations of the phenyl ring and the thiadiazole ring skeleton. mdpi.com The symmetric stretching modes of the C-S and N-N bonds, which might be weak in the IR spectrum, could produce more intense signals in the Raman spectrum. nih.gov The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns. Various MS techniques are employed, each with specific advantages for the analysis of thiadiazole derivatives.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a newly synthesized compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

For analogs of this compound, such as 5-arylimino-1,3,4-thiadiazole derivatives, high-accuracy mass spectral analysis has been used to definitively prove their molecular structure. mdpi.com This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The precise mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is measured and compared against the theoretical mass calculated from the presumed molecular formula. For instance, predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for various adducts like [M+H]⁺, [M+Na]⁺, and [M+K]⁺ to further aid in identification when coupled with ion mobility-mass spectrometry. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are thermally stable and volatile enough to be vaporized without decomposition.

In the analysis of thiadiazole analogs, GC-MS is used to separate the compound of interest from reaction byproducts or impurities before it enters the mass spectrometer. researchgate.net The mass spectrometer then records the mass spectrum of the eluted compound, which includes the molecular ion peak and a series of fragment ion peaks. For example, in the GC-MS analysis of a related compound, 1-[5-(4-Chloro-phenyl)- nih.govcreative-proteomics.comumd.edu thiadiazol-2-yl]-3-phenyl-urea, a molecular ion (M) was observed at m/z 330. researchgate.net The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. However, the applicability of GC-MS can be limited by the polarity of the compound; highly polar thiadiazole or triazole derivatives may exhibit poor peak shape and response, complicating analysis. dnu.dp.ua The nature of substituents on the heterocyclic ring significantly influences the compound's behavior under GC-MS conditions. dnu.dp.ua

Table 1: Example GC-MS Data for a Thiadiazole Derivative

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
5-(4-Chloro-phenyl)- nih.govcreative-proteomics.comumd.eduthiadiazol-2-ylamine 211 Not specified researchgate.net
1-[5-(4-Chloro-phenyl)- nih.govcreative-proteomics.comumd.edu thiadiazol-2-yl]-3-phenyl-urea 330 Not specified researchgate.net
Schiff base derivative of 5-(4-Chloro-phenyl)- nih.govcreative-proteomics.comumd.eduthiadiazol-2-ylamine 418 Not specified researchgate.net

Note: The data in this table is for 1,3,4-thiadiazole analogs, illustrating the application of the technique to a closely related class of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique that is particularly useful for polar, non-volatile, and thermally labile compounds that are not amenable to GC-MS. The sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

LC-MS methods have been successfully developed for the quantitative analysis of thiadiazole and triazole derivatives in various matrices. nih.govnih.gov A validated LC-MS method for a 5-phenyl-3-thioureido-1,2,4-thiadiazole derivative used a C8 reversed-phase column with an acetonitrile-water-acetic acid mobile phase. nih.gov Detection was achieved using atmospheric pressure chemical ionization (APCI) in positive ion mode, with single ion monitoring (SIM) of the m/z values for the analyte and an internal standard. nih.gov Such methods are fully validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, precision, and stability. nih.gov

Table 2: Typical Parameters for LC-MS Analysis of a Thiadiazole Analog

Parameter Description Reference
Chromatography
Column C8 reversed-phase narrow-bore nih.gov
Mobile Phase Acetonitrile-water-acetic acid (90:10:0.01, v/v/v) nih.gov
Mass Spectrometry
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), positive ion detection nih.gov
Scan Mode Single Ion Monitoring (SIM) nih.gov
Analyte (m/z) 237 nih.gov
Internal Standard (m/z) 158 nih.gov
Performance
Linear Range 25-2500 ng/ml nih.gov
Recovery 100-113% nih.gov

This data pertains to 5-phenyl-3-thioureido-1,2,4-thiadiazole but demonstrates the detailed characterization possible with LC-MS.

Fast Atom Bombardment (FAB) is a soft ionization technique used for obtaining the mass spectra of non-volatile and thermally unstable compounds. wikipedia.orgrsc.org In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgnih.gov

This process sputters sample molecules from the matrix into the gas phase as ions. nih.gov FAB is known for producing abundant protonated molecules, denoted as [M+H]⁺, and deprotonated molecules, [M-H]⁻, with relatively low fragmentation. wikipedia.org This makes it particularly useful for determining the molecular weight of thermally labile compounds that would otherwise decompose using other ionization methods. creative-proteomics.com The technique is effective for analyzing a wide range of compounds, including peptides, carbohydrates, and organometallics. umd.edunih.gov While specific FAB-MS data for this compound is not detailed in the literature, its properties make it a suitable candidate for this type of analysis, which would be expected to yield a strong molecular ion peak, aiding in its initial characterization.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For a compound like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

The phenyl group and the 1,2,3-thiadiazole ring are both chromophores containing π-electrons. The conjugated system encompassing these two moieties would lead to intense π → π* absorption bands. The non-bonding electrons on the sulfur and nitrogen atoms of the thiadiazole ring can undergo lower-energy n → π* transitions, which typically result in weaker absorption bands at longer wavelengths. The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of substituents on the aromatic and heterocyclic rings. UV spectroscopy has been used in the investigation of related compounds like 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole to probe their electronic character. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a molecule without ambiguity.

For complex heterocyclic systems, X-ray crystallography provides the ultimate proof of structure. While the specific crystal structure of this compound is not publicly documented, the technique has been applied to elucidate the structures of closely related 1,3,4-thiadiazole analogs. mdpi.com For example, the single-crystal X-ray diffraction analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one provided incontrovertible proof of their molecular structure and regio- and diastereoselective synthesis. mdpi.com Such analyses are also crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. This structural information is invaluable for molecular modeling studies to understand biological activity. nih.govacs.org

Table 3: Information Gained from X-ray Crystallographic Analysis

Parameter Description Significance
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. Defines the crystal system and lattice parameters.
Space Group The symmetry elements present in the crystal lattice. Describes the symmetry of the crystal packing.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell. Allows for the generation of a 3D molecular model.
Bond Lengths The distance between the nuclei of two bonded atoms. Confirms covalent bonding and bond order (e.g., single, double).
Bond Angles The angle formed by three connected atoms. Defines the geometry around each atom (e.g., tetrahedral, trigonal planar).
Torsional Angles The dihedral angle between four consecutively bonded atoms. Describes the conformation of the molecule and the orientation of its substituent groups.

| Intermolecular Interactions | Distances and angles of non-covalent contacts like hydrogen bonds, halogen bonds, and π-π stacking. | Explains the forces holding the crystal lattice together and influences physical properties. |

Electroanalytical Techniques (e.g., Cyclic Voltammetry for Analogous Systems)

Cyclic voltammetry (CV) is a powerful electroanalytical tool used to investigate the redox behavior of chemical species. While specific CV data for this compound is not extensively detailed in the public domain, the electrochemical characteristics of analogous thiadiazole systems have been studied, offering valuable insights into the potential behavior of the target compound.

The electrochemical properties of thiadiazole derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring, as well as the isomeric form of the thiadiazole itself. For instance, studies on 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives have shown that the strong electron-withdrawing nature of the >SO2 group dramatically facilitates electroreduction compared to the parent non-oxidized heterocycles. researchgate.net These derivatives are typically electroreduced in the potential region of -0.6 to -1.0 V. researchgate.net The voltammetric electroreduction properties of these compounds have been investigated in aprotic solvents like acetonitrile, revealing the influence of the π-system of substituents on the redox potentials. researchgate.net

In the case of 2,1,3-benzothiadiazole (B189464) derivatives, which feature a fused ring system, cyclic voltammetry has been employed to study their oxidation and reduction processes. During electrochemical oxidation, an irreversible polymerization process can occur for some monomers. semanticscholar.org The oxidation potentials are sensitive to the nature of the donor groups attached to the benzothiadiazole core. semanticscholar.org

Furthermore, the electrochemical synthesis of 1,3,4-thiadiazoles from isothiocyanates and hydrazones has been explored, where cyclic voltammetry served as a mechanistic tool. rsc.org These studies often reveal that the electrode reactions can proceed through complex mechanisms, such as an ECEC (electron transfer-chemical step-electron transfer-chemical step) mechanism for reduction processes in some carbazole (B46965) derivatives featuring a π-conjugated system. iieta.org

For thiadiazole analogs, the electrochemical behavior is often characterized by the generation of radical anions and cations. The stability and subsequent reactions of these radical species are dictated by the molecular structure and the experimental conditions, including the solvent and supporting electrolyte. The insights gained from these analogous systems suggest that this compound would likely exhibit interesting redox properties, with the phenyl and chloro substituents influencing the electron density of the thiadiazole ring and thus its oxidation and reduction potentials.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound, such as this compound and its analogs. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure, with close agreement providing strong evidence for the compound's identity and purity. ekb.egnih.gov

The structures of numerous thiadiazole derivatives are routinely confirmed using elemental analysis. ekb.egnih.govnih.govresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net For instance, in the synthesis of various 1,3,4-thiadiazole derivatives, elemental analysis serves as a key characterization method alongside spectroscopic techniques. nih.govnih.gov

Below are tables showcasing elemental analysis data for several analogs of this compound, demonstrating the utility of this technique.

Table 1: Elemental Analysis Data for 5-Phenyl-1,3,4-thiadiazol-2-amine

ElementCalculated (%)Found (%)
C54.2254.61
H3.983.26
N23.7124.10
S18.0917.92
Data sourced from: MDPI Molecules, 2023. mdpi.com

Table 2: Elemental Analysis Data for 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole

ElementCalculated (%)Found (%)
C57.6257.45
H3.983.83
N15.8114.91
S9.058.78
Data sourced from: RSC Advances, 2022. nih.gov

Table 3: Elemental Analysis Data for 5-(4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene)-8-quinolinol

ElementCalculated (%)Found (%)
C58.61-
H3.52-
N15.19-
S8.68-
Calculated data sourced from: ResearchGate, 2007. researchgate.net Note: "Found" values were not provided in the source.

These tables clearly illustrate the close correlation between the calculated and experimentally found elemental percentages, which is a critical step in the structural elucidation of novel compounds.

Computational Chemistry and Theoretical Investigations of 5 Chloro 4 Phenyl 1,2,3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecules like 5-Chloro-4-phenyl-1,2,3-thiadiazole at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its structure, stability, and properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecular systems due to its favorable balance of accuracy and computational cost. For thiadiazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key structural parameters. For instance, in a study of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157), DFT with an aug-cc-pV(T+d)Z basis set was used to obtain the optimized ground-state geometry. oszk.hu This level of theory revealed that the molecule is planar with C_s symmetry, and the unsymmetrical substitution with fluorine and chlorine distorts the local C_2v symmetry of the thiadiazole ring. oszk.hu

ParameterCalculated ValueMethod
C-N Bond Length (F side)ShorterB3LYP/aug-cc-pV(T+d)Z
C-N Bond Length (Cl side)LongerB3LYP/aug-cc-pV(T+d)Z
Molecular SymmetryC_sB3LYP/aug-cc-pV(T+d)Z

This table is based on data for 3-chloro-4-fluoro-1,2,5-thiadiazole and illustrates the type of information obtained from DFT calculations. oszk.hu

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com

For thiadiazole derivatives, the HOMO and LUMO are key to understanding their electronic behavior. In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic system, DFT calculations determined the HOMO and LUMO energies to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap indicates good kinetic stability. ajchem-a.com Similar studies on triazole tautomers have used HOMO-LUMO gaps to assess stability in different solvents. ntu.edu.iq For this compound, the HOMO would likely be localized on the phenyl ring and the sulfur atom, while the LUMO might be distributed over the electron-deficient thiadiazole ring. The energy gap would be a critical parameter for predicting its electronic absorption properties and its propensity to engage in chemical reactions.

Table 2: Illustrative HOMO-LUMO Data for a Related Heterocyclic Compound (Note: Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) ajchem-a.com

OrbitalEnergy (eV)
HOMO-6.5743
LUMO-2.0928
Energy Gap4.4815

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For thiadiazoles, theoretical calculations can predict decomposition pathways and the outcomes of various reactions. For example, theoretical studies on the thermal stability of 5-chloro-1,2,3,4-thiatriazole predicted competitive decomposition routes, one involving a retro-cycloaddition and another a ring-opening to an intermediate, both ultimately yielding stable products. researchgate.net

For this compound, computational methods could be used to model its behavior in nucleophilic substitution reactions, where the chlorine atom is displaced. Theoretical analysis could map the potential energy surface for such a reaction, identifying the transition state structure and its associated activation energy. This information is critical for understanding reaction kinetics and for optimizing reaction conditions to favor desired products.

Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)

The simulation of spectroscopic properties is a powerful application of computational chemistry, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. While experimental data for a related compound, 5-chloro-3-phenyl-1,2,4-thiadiazole, shows proton signals in the aromatic region (δ 7.45–7.55 ppm) and carbon signals for the chloro- and sulfur-bound carbons at δ 168.2 and 155.7 ppm respectively, computational modeling would provide theoretical values to compare against.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which, when scaled, typically show good agreement with experimental IR spectra. For 3-chloro-4-fluoro-1,2,5-thiadiazole, DFT calculations were used to assign the observed IR bands to specific vibrational modes, such as C-N stretches. oszk.hu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies and oscillator strengths of electronic transitions, which are related to the HOMO-LUMO gap. These simulations can help assign the absorption bands observed experimentally to specific electronic excitations within the molecule.

Thermochemical Calculations and Energy Landscape Analysis

Thermochemical calculations provide data on the thermodynamic stability of molecules, including their enthalpy of formation, entropy, and Gibbs free energy. This information is crucial for understanding chemical equilibria and the feasibility of reactions. By mapping the energy landscape, computational chemists can identify the most stable conformers of a molecule and the energy barriers separating them. For this compound, this would involve calculating the rotational barrier of the phenyl group relative to the thiadiazole ring to determine the preferred orientation in the ground state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. An MD simulation of this compound in a solvent could reveal how the molecule interacts with its environment, including the formation of hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions. Studies on other thiazole-containing compounds have used MD simulations to understand their stable binding with biological targets like DNA gyrase. nih.gov Such simulations can analyze root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA) to confirm stable interactions. nih.gov

Applications of 5 Chloro 4 Phenyl 1,2,3 Thiadiazole in Diverse Chemical Fields

Agricultural Chemistry

Research into the agricultural applications of 1,2,3-thiadiazole (B1210528) derivatives is an active area. However, specific data on 5-Chloro-4-phenyl-1,2,3-thiadiazole is not present in the available literature.

Fungicidal Research and Development

No specific studies detailing the fungicidal activity of this compound, including data on its efficacy against various fungal pathogens, have been identified.

Herbicidal Compound Design

There is no available research on the use of this compound in the design of new herbicidal compounds or any data regarding its phytotoxic activity.

Insecticidal Agent Exploration

Exploratory studies on the insecticidal properties of this compound, including its effects on different insect species, have not been found in the reviewed literature.

Plant Activator Systems

The potential of this compound to act as a plant activator, inducing systemic acquired resistance in plants, has not been investigated in any published research.

Materials Science and Engineering

The application of thiadiazole derivatives in materials science is a growing field. However, there is no specific information regarding this compound.

Development of Optoelectronic Materials

No studies have been found that explore the synthesis or characterization of this compound for use in the development of optoelectronic materials. Data on its photophysical or electronic properties are not available.

Applications in Dyes and Pigments

The inherent aromaticity and conjugated π-systems of thiadiazole rings make them valuable scaffolds in the synthesis of coloring agents. Derivatives of 1,3,4-thiadiazole (B1197879), in particular, have been successfully incorporated into azo dyes, which are a major class of synthetic colorants. researchgate.netmdpi.com These heterocyclic azo dyes are noted for their high applicability as dyeing agents, capable of producing a spectrum of vivid colors. researchgate.netmdpi.com The combination of a 1,3,4-thiadiazole ring with other aromatic systems through an azo linkage (–N=N–) is a key strategy for creating compounds with potential use as synthetic dyes and pigments. mdpi.com

Furthermore, the broader class of thiadiazoles has found utility as metal-chelating agents and in the formation of cyanine dyes. rasayanjournal.co.in While direct applications of this compound in commercial dyes are not extensively documented, its structural features—a stable heterocyclic aromatic ring coupled with a phenyl group—suggest its potential as a chromophore. The electronic properties of the 1,2,3-thiadiazole ring could be harnessed to develop novel dyes with specific absorption and emission characteristics.

Research into Conductive Polymers

In the field of materials science, certain thiadiazole isomers are recognized for their role in the development of electro-active materials. Specifically, 1,2,5-thiadiazole (B1195012) derivatives are employed as electron-deficient building blocks in the synthesis of π-conjugated polymers. acs.org These polymers often exhibit narrow band gaps, a crucial property for conductive and semiconductive materials used in organic electronics. acs.org The resulting polymers have shown promise in applications such as organic thin-film transistors (OTFTs) and polymer solar cells (PSCs). acs.org

The electron-withdrawing nature of the thiadiazole ring is fundamental to its function in these materials. Although research has predominantly centered on the 1,2,5- and 2,1,3-isomers, the 1,2,3-thiadiazole moiety also possesses inherent electronic characteristics that could be exploited. Research into benzo[1,2-d:4,5-d′]bis( jmaterenvironsci.commdpi.comnih.govthiadiazole)-based polymers has demonstrated their potential in creating semiconductors for transistors and solar cells, suggesting that the 1,2,3-thiadiazole core is a viable component for advanced electronic materials. acs.org

Corrosion Inhibition Strategies

Thiadiazole derivatives are widely investigated and recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govresearchgate.net Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. jmaterenvironsci.commdpi.com This adsorption is facilitated by the presence of heteroatoms—namely nitrogen and sulfur—which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal. jmaterenvironsci.com

The general mechanism involves the inhibitor molecule displacing water molecules from the metal surface, thereby blocking the active sites where electrochemical corrosion reactions (both anodic dissolution and cathodic hydrogen evolution) would otherwise occur. jmaterenvironsci.comnih.gov Studies on various 1,3,4- and 1,2,4-thiadiazole (B1232254) derivatives have shown them to be mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. jmaterenvironsci.comnih.gov The effectiveness of these inhibitors is often concentration-dependent, with higher concentrations leading to greater surface coverage and increased inhibition efficiency. mdpi.com

The structure of this compound, containing a thiadiazole ring with accessible nitrogen and sulfur atoms and an aromatic phenyl group, provides the necessary features for strong adsorption onto a metal surface, making it a promising candidate for corrosion inhibition applications.

Table 1: Inhibition Efficiencies of Various Thiadiazole Derivatives on Metals

Inhibitor CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
2,5-bis(dodecyldithiazole) thiadiazole (BDDT)CopperO/W Emulsion89.01 sylzyhg.com
2,5-bis(n-octyldithiazole) thiadiazole (EDD)CopperO/W Emulsion83.95 sylzyhg.com
Bis-thiadiazole derivatives (BTDs)Mild SteelDilute HCl>90 jmaterenvironsci.com
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazoleMild Steel0.50 M H₂SO₄High (Concentration Dependent) nih.gov

Polymer Component Integration

Beyond conductive polymers, thiadiazoles can be integrated into polymer structures to impart specific properties. The 1,2,3-thiadiazole ring itself can be a reactive component. For instance, 1,2,3-thiadiazoles with polymerizable functionalities have been synthesized to act as potential negative photoresists. researchgate.net In these systems, the thiadiazole ring remains intact during polymerization and is later used for photocrosslinking reactions upon irradiation, rendering the polymer insoluble. researchgate.net

Furthermore, thiadiazole derivatives can be used to create nanocomposites. Research has shown the synthesis of thiadiazole/silica nanocomposites through free radical polymerization, where polymer chains are covalently bonded to the surface of nanosilica particles. scispace.com This integration of the thiadiazole polymer with an inorganic component can lead to materials with enhanced physical and chemical properties. scispace.com The solid-phase synthesis of 1,3,4-thiadiazole libraries also points to the versatility of incorporating this heterocycle into larger, polymer-bound structures. acs.org

Coordination Chemistry

The field of coordination chemistry extensively utilizes heterocyclic compounds as ligands for metal ions, and thiadiazoles are no exception. The presence of nitrogen and sulfur heteroatoms with available lone pairs of electrons makes the thiadiazole ring an excellent chelating agent. These heteroatoms act as active coordination sites for metal ions, allowing for the construction of polymeric frameworks and discrete metal-organic complexes with potential applications in catalysis, luminescence, and materials science. researchgate.net

Ligand Design and Metal Complexation Studies

Thiadiazole derivatives are versatile building blocks in ligand design for creating coordination complexes with various transition metals. researchgate.net The nitrogen atoms of the thiadiazole ring are common coordination sites. mdpi.com Research has demonstrated the synthesis of metal complexes with ligands derived from various thiadiazole isomers, including 1,2,3-thiadiazole. mdpi.com

For example, ligands derived from 1,3,4-thiadiazole have been used to form complexes with Cu(II) and Zn(II), where chelation occurs through a thiadiazole nitrogen atom and a neighboring functional group. mdpi.com Similarly, Schiff base ligands incorporating a 1,3,4-thiadiazole ring have been complexed with metals like Ag(I), Ni(II), and Cu(II). researchgate.net The resulting complexes often exhibit distinct geometries and stoichiometric ratios, such as 1:1 or 1:2 metal-to-ligand ratios. researchgate.netasianpubs.org The specific structure of this compound makes it a candidate for acting as a monodentate or bidentate ligand, depending on the reaction conditions and the metal center involved.

Table 2: Examples of Metal Complexes with Thiadiazole-Based Ligands

Thiadiazole Ligand TypeMetal IonsResulting Complex TypeReference
2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleCu(II), Zn(II)Chelated via thiadiazole nitrogen and hydroxyl group mdpi.com
3-(4′-pyridyl)-6-phenyl amino-S-triazolo [3,4-b]-1,3,4-thiadiazoleCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Bidentate chelation through S-atom and exocyclic N-atom asianpubs.org
(E)-4-(((5-ethyl-1,3,4-thiadiazol-2-yl)imino)methyl)benzene-1,2,3-triol (Schiff Base)Ag(I), Ni(II), Cu(II)Coordination via azomethine group researchgate.net
2,5-(s-acetic acid)dimercapto-1,3,4-thiadiazoleCd(II)2D Coordination Polymer mdpi.com

Role in Catalysis and Complex Reactions

Metal complexes derived from heterocyclic ligands are often explored for their catalytic activity. The stable coordination of a metal ion within a ligand framework can create a reactive center capable of catalyzing organic reactions. While the primary focus of many studies on thiadiazole-metal complexes has been on their structural characterization and biological activities, their potential in catalysis is an emerging area of interest. researchgate.net

Polymeric metal-organic frameworks that incorporate a thiadiazole component have shown potential applications in catalysis. For instance, a Cd(II) coordination polymer containing a 1,3,4-thiadiazole ligand exhibited catalytic activity in the photodegradation of methylene (B1212753) blue. mdpi.com Additionally, iridium complexes synthesized with chiral bidentate phosphine 1,3-thiazole ligands have proven to be effective catalysts in homogeneous asymmetric hydrogenation reactions. researchgate.net Although detailed catalytic studies specifically involving this compound are limited, the fundamental ability of its metal complexes to stabilize metal centers suggests a potential role in facilitating complex chemical transformations.

Organic Synthesis and Medicinal Chemistry as Chemical Building Blocks

As a chemical intermediate, this compound is primarily valued for its role as a precursor to a wide array of functionalized molecules. The presence of the chloro substituent is the key to its versatility, providing a reactive site for constructing larger and more intricate molecular architectures.

The primary utility of this compound in organic synthesis is rooted in the reactivity of the chlorine atom at the 5-position of the thiadiazole ring. This halogen atom is an effective leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. rsc.orgresearchgate.net Organic chemists exploit this reactivity to introduce new functional groups and build more complex molecular frameworks.

Research has shown that 5-halo-1,2,3-thiadiazoles, including chloro- and bromo-derivatives which exhibit nearly equal reactivity, readily react with various nucleophiles. rsc.org A significant application is the reaction with nitrogen-based nucleophiles, such as aliphatic and aromatic amines. For instance, reactions with vicinal phenylenediamines and other aliphatic diamines have been successfully used to synthesize novel, complex heterocyclic systems, including fused 1,3,6-thiadiazepines and [1,5-g:5',1'-b] rsc.orgnih.govmdpi.comthiadiazocine ring systems. rsc.orgnih.govrsc.org These multi-step transformations often involve the initial substitution of the halogen, followed by subsequent rearrangements and intramolecular cyclizations to yield the final, advanced molecular structures. rsc.orgrsc.org

This reactivity allows this compound to serve as a foundational element for generating a library of substituted 4-phenyl-1,2,3-thiadiazoles, which are valuable fine chemicals for further synthetic endeavors.

Table 1: Synthetic Applications of 5-Halo-1,2,3-Thiadiazoles as Precursors

Nucleophile Resulting Molecular Structure Reference
Aliphatic Diamines Fused Thiadiazepine & Thiadiazocine Systems nih.govrsc.org
Arylenediamines Tricyclic 1,3,6-Thiadiazepines rsc.org

The 1,2,3-thiadiazole ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities. mdpi.comresearchgate.net The 4-phenyl-1,2,3-thiadiazole (B1662399) core, accessible from this compound via the substitution reactions described previously, acts as a fundamental scaffold for designing new therapeutic agents. mdpi.com By strategically modifying the 5-position, researchers can integrate various pharmacophoric features and tune the molecule's properties to interact with specific biological targets.

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant potential across several therapeutic areas. For example, 4,5-diaryl-1,2,3-thiadiazoles have been investigated as inhibitors of heat shock protein 90 (Hsp90), a promising target for anticancer therapies. nih.gov Other studies have highlighted the potent antiamoebic activity of 4-bromo phenyl-1,2,3-thiadiazole, a close analogue of the 4-phenyl-1,2,3-thiadiazole structure. mdpi.com The broad biomedical potential of this scaffold is extensive, with various hybrid structures showing antifungal, antiviral, and insecticidal properties. mdpi.comresearchgate.net This versatility underscores the importance of the 4-phenyl-1,2,3-thiadiazole framework in the exploration of new bioactive compounds. mdpi.com

Table 2: Reported Biological Activities of 1,2,3-Thiadiazole Scaffolds

Biological Activity Specific Example/Target Reference
Anticancer Inhibition of Hsp90; Activity against T47D breast cancer cells nih.gov
Antiamoebic Activity against E. histolytica mdpi.com
Antiviral General antiviral properties researchgate.net
Antifungal General antifungal properties mdpi.comresearchgate.net

While the broader family of thiadiazole isomers has found diverse applications in materials and agricultural science, the specific use of this compound or its direct derivatives as chemical reaction accelerators or catalysts is not a well-documented area in the scientific literature. Some related heterocyclic compounds, such as certain 1,3,4-thiadiazole derivatives, have been used as starting materials in the synthesis of molecules that act as reaction accelerators. isres.org However, this function is not a prominent application reported for the 1,2,3-thiadiazole scaffold itself. The primary role of this compound remains firmly established as a versatile synthetic precursor for building complex organic and medicinal compounds.

Table 3: Mentioned Chemical Compounds

Compound Name Isomer Class
This compound 1,2,3-Thiadiazole
4-bromo phenyl-1,2,3-thiadiazole 1,2,3-Thiadiazole

Future Research Directions and Unexplored Avenues for 5 Chloro 4 Phenyl 1,2,3 Thiadiazole

Development of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes to 1,2,3-thiadiazoles, such as the Hurd-Mori synthesis, often rely on harsh reagents and stoichiometric amounts of activating agents, leading to significant waste generation. isres.org A primary future objective is the development of green and sustainable methods for the synthesis of 5-Chloro-4-phenyl-1,2,3-thiadiazole.

Future research should focus on:

Catalytic Approaches: Investigating transition-metal-catalyzed cyclization reactions that can reduce the reliance on corrosive reagents like thionyl chloride.

Green Solvents: Shifting from conventional volatile organic compounds to greener alternatives such as water, ethanol (B145695), or ionic liquids could drastically improve the environmental footprint of the synthesis. nih.gov Recent studies on the synthesis of other thiadiazole derivatives have shown success using ethanol at room temperature, achieving high yields and simplifying the process. nih.gov

Mechanochemistry: Exploring solvent-free synthetic methods, such as ball-milling, represents a significant leap towards sustainable chemistry. mdpi.com Mechanochemical approaches can offer high yields, reduced reaction times, and eliminate the need for bulk solvents, making the synthesis more economical and environmentally friendly. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Synthetic Methodologies for Thiadiazole Synthesis

MethodologyKey AdvantagesPotential Application for this compoundReference
Conventional (e.g., Hurd-Mori)Established and well-understood.Baseline for comparison of new methods. isres.org
Green SolventsReduced environmental impact, improved safety.Synthesis using ethanol or water to replace chlorinated solvents. nih.gov
MechanochemistrySolvent-free, high efficiency, reduced waste.Solid-state synthesis from starting materials via ball-milling. mdpi.com
Flow ChemistryScalability, safety, precise control, high throughput.Automated and scalable production for industrial applications.-

Advanced Functionalization Strategies for Enhanced Chemical Utility

To fully unlock the potential of this compound, the development of advanced and efficient functionalization strategies is crucial. These strategies would enable the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies in various applications.

Key areas for future investigation include:

Cross-Coupling Reactions: The chlorine atom at the 5-position is an ideal handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow the introduction of a wide range of aryl, alkyl, alkynyl, and amino substituents, thus systematically tuning the electronic and steric properties of the molecule.

C-H Activation: Direct C-H functionalization of the phenyl ring offers a more atom-economical approach compared to traditional methods requiring pre-functionalized starting materials. Research into regioselective C-H activation at the ortho-, meta-, or para-positions of the phenyl group would provide direct access to novel derivatives.

Ring-Opening Reactions: The 1,2,3-thiadiazole (B1210528) ring can undergo ring-opening upon treatment with a base to form a reactive thioketene (B13734457) intermediate. nih.gov Exploiting this reactivity could lead to novel transformations and the synthesis of unique acyclic and heterocyclic structures not accessible through other means.

Table 2: Proposed Functionalization Strategies

StrategyTarget SitePotential OutcomeReference
Suzuki CouplingC5-ClIntroduction of new aryl/vinyl groups.-
Sonogashira CouplingC5-ClFormation of π-conjugated alkynyl derivatives. mdpi.com
Buchwald-Hartwig AminationC5-ClSynthesis of 5-amino-1,2,3-thiadiazole derivatives.-
Direct C-H ArylationPhenyl RingFormation of bi-aryl and extended conjugated systems. mdpi.com
Base-Induced Ring OpeningThiadiazole RingGeneration of thioketene intermediates for further reactions. nih.gov

Exploration of Novel Applications in Emerging Materials Science

The rigid, aromatic structure of the 1,2,3-thiadiazole ring, combined with the electronic influence of the chloro and phenyl substituents, makes this compound a promising candidate for applications in materials science.

Future research should explore its potential in:

Organic Electronics: By incorporating this molecule into larger π-conjugated systems, it may be possible to develop novel organic semiconductors. The heteroatoms could facilitate electron transport, making these materials suitable for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The rigid structure of thiadiazole analogs has been noted as beneficial in other contexts, such as in analogs of combretastatin (B1194345) A-4. nih.gov

Luminescent Materials: Functionalized derivatives could exhibit interesting photophysical properties, such as fluorescence or phosphorescence. Research into their emission characteristics could lead to the development of new probes, sensors, or components for lighting and display technologies.

Polymers and Advanced Coatings: The compound could be used as a monomer or an additive to create polymers with enhanced thermal stability, refractive index, or corrosion resistance. Thiadiazoles are known to be effective corrosion inhibitors. isres.org

Integration into Supramolecular Assemblies and Nanomaterials

The field of supramolecular chemistry offers a pathway to construct complex, functional architectures from molecular building blocks. This compound possesses several features that make it an attractive component for such assemblies.

Unexplored avenues include:

Coordination Chemistry: The nitrogen and sulfur atoms of the thiadiazole ring are potential donor sites for coordination with metal ions. isres.org This could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with tailored porosity, catalytic activity, or sensing capabilities.

Non-Covalent Interactions: The phenyl ring allows for π-π stacking, while the chlorine atom can participate in halogen bonding. These directional non-covalent interactions can be harnessed to guide the self-assembly of the molecules into well-defined structures like liquid crystals, gels, or organic nanotubes.

Functional Nanomaterials: The molecule could serve as a capping agent to stabilize metallic nanoparticles or as a core structure for the synthesis of fluorescent quantum dots. Its integration into nanomaterials could impart specific functionalities for applications in bio-imaging, diagnostics, or catalysis.

Expanded Computational Modeling for Complex Systems and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby accelerating the discovery process. While methods like molecular docking are used for evaluating biological activity nih.gov, a broader computational approach can be applied to this compound.

Future computational studies should focus on:

Predictive Materials Science: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the electronic, optical, and charge-transport properties of novel derivatives before their synthesis. This would enable the rational design of materials with targeted characteristics for electronic devices.

Supramolecular Assembly Simulation: Using molecular dynamics (MD) simulations to model the self-assembly process and predict the structure and stability of supramolecular architectures. This can provide insights into the key intermolecular interactions driving the assembly.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for new synthetic and functionalization reactions. This can help in optimizing reaction conditions and predicting the feasibility of proposed chemical transformations.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic compound into a versatile platform for innovation in sustainable chemistry, materials science, and nanotechnology.

Q & A

Q. What are the established synthetic routes for 5-Chloro-4-phenyl-1,2,3-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via two primary routes:
  • Route 1 : Reacting phenylacetoxime with disulfur dichloride (S2_2Cl2_2) to form 5-chloro-4-phenyl-1,2,3-dithiazolium chloride. Optimization involves controlling stoichiometry and reaction time (4–6 hours at 0–25°C) .

  • Route 2 : Using 4-chloro-o-phenylenediamine with thionyl chloride (SOCl2_2) in acidic (H2_2SO4_4) or basic (pyridine) media. Acidic conditions yield higher purity (≥95%) but require longer reflux times (8–12 hours) .

  • Route 3 : Phosphorous oxychloride (POCl3_3) as a cyclizing agent with 4-chlorobenzoic acid and thiosemicarbazide. This method achieves ~75% yield after 4 hours of reflux .

    实验论文详解-Limited Edition for Me and Best Seller for You
    46:09
  • Key Data :

MethodStarting MaterialsConditionsYieldReference
S2_2Cl2_2 routePhenylacetoxime, S2_2Cl2_20–25°C, 4–6 h~60%
SOCl2_2 (acidic)4-Chloro-o-phenylenediamineH2_2SO4_4, reflux85–90%
POCl3_3 cyclization4-Chlorobenzoic acidReflux, 4 h~75%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolves the planar structure of the thiadiazole ring and confirms substituent positions. Bond lengths (e.g., C–S: 1.68–1.72 Å) and angles (e.g., S–N–C: ~120°) align with DFT-calculated values .
  • FT-IR Spectroscopy : Identifies key functional groups:
  • N–H stretching (3200–3300 cm1^{-1}) in amine derivatives.
  • C–Cl stretching (650–750 cm1^{-1}) .
  • NMR : 1^1H and 13^13C NMR confirm aromatic proton environments (δ 7.2–7.8 ppm) and quaternary carbons (δ 125–140 ppm) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations (B3LYP/6-311++G(d,p)):
  • Predict molecular electrostatic potential (MEP) surfaces, highlighting electrophilic regions (e.g., sulfur atoms) for nucleophilic attack .
  • Compare experimental XRD bond lengths/angles with theoretical values (mean deviation: <0.02 Å for bonds, <1° for angles) .
  • Applications : Optimize reaction pathways for derivatives (e.g., substitution at C-4/C-5) by analyzing frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .

Q. What mechanistic insights explain the regioselectivity of substituent introduction in 1,2,3-thiadiazole derivatives?

  • Methodological Answer :
  • Metallation Reactions : 5-Substituted thiadiazoles (e.g., 5-phenyl) undergo lithiation at C-4 using methyllithium (−70°C, THF). The resulting anion reacts with electrophiles (e.g., aldehydes) to form 4-oxymethyl derivatives (yield: 70–85%) .
  • Steric and Electronic Effects : The chlorine atom at C-5 directs electrophilic substitution to C-4 due to its electron-withdrawing nature, while phenyl groups at C-4 enhance stability via conjugation .

Q. How do structural modifications impact biological activity in thiadiazole derivatives?

  • Methodological Answer :
  • Fungicidal Activity : Derivatives with 4-cyclopropyl and 5-fluorobenzylthio groups show IC50_{50} values of 12–18 µM against Xanthomonas oryzae (rice blight). Activity correlates with electron-withdrawing substituents enhancing membrane penetration .
  • Antibacterial Studies : 4-Methyl-1,2,3-thiadiazole derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus. Substituent hydrophobicity (e.g., phenyl groups) improves binding to bacterial enzymes .

Q. What challenges arise in optimizing reaction conditions for synthesizing disubstituted derivatives?

  • Methodological Answer :
  • Competitive Side Reactions : Chlorine at C-5 can undergo hydrolysis under basic conditions, requiring anhydrous solvents (e.g., dry DMF) and inert atmospheres .
  • Temperature Sensitivity : Lithiation at −70°C minimizes ring-opening side reactions. Higher temperatures (>0°C) lead to decomposition (yield drop: 85% → 40%) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-phenyl-1,2,3-thiadiazole
Reactant of Route 2
5-Chloro-4-phenyl-1,2,3-thiadiazole

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